molecular formula C17H16IN3O2 B15021412 2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

Cat. No.: B15021412
M. Wt: 421.23 g/mol
InChI Key: DFWFDEOIPHQANN-RGVLZGJSSA-N
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Description

1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

Aldehyde/Ketone+Hydrazine DerivativeHydrazone+Water\text{Aldehyde/Ketone} + \text{Hydrazine Derivative} \rightarrow \text{Hydrazone} + \text{Water} Aldehyde/Ketone+Hydrazine Derivative→Hydrazone+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s hydrazone moiety is known for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE is unique due to the presence of both iodine and methyl groups in its structure. These substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other hydrazones.

Properties

Molecular Formula

C17H16IN3O2

Molecular Weight

421.23 g/mol

IUPAC Name

N'-[(E)-(4-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C17H16IN3O2/c1-12-2-4-13(5-3-12)10-19-16(22)17(23)21-20-11-14-6-8-15(18)9-7-14/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

DFWFDEOIPHQANN-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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